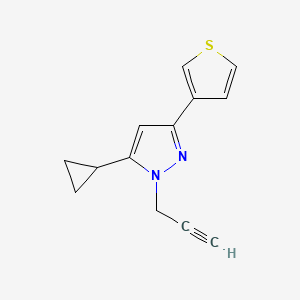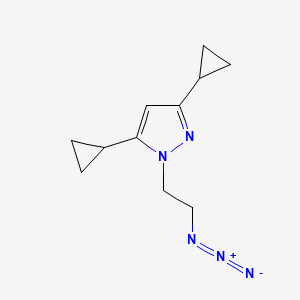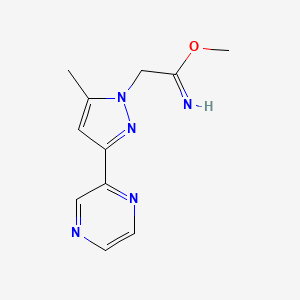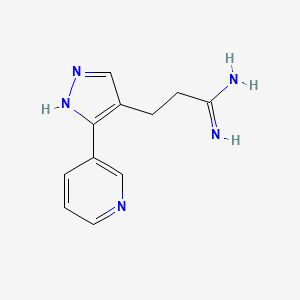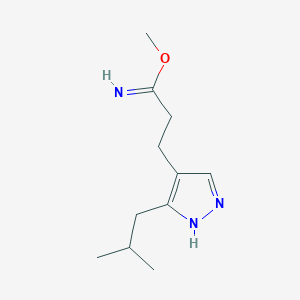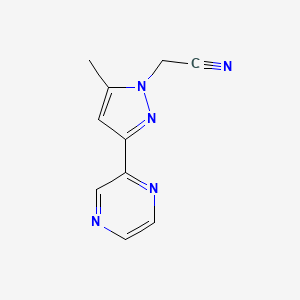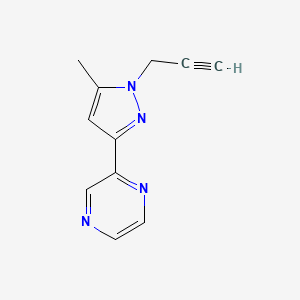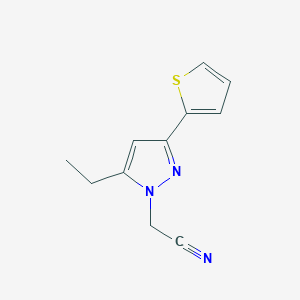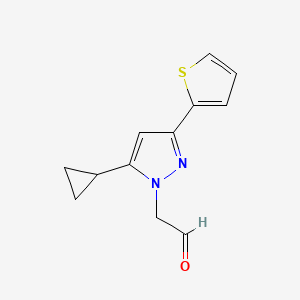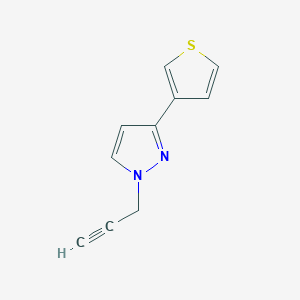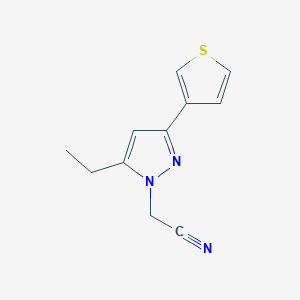
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetimidamide
Vue d'ensemble
Description
2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)acetimidamide is a novel heterocyclic compound that has been studied in recent years for its potential applications in the field of synthetic chemistry and drug discovery. This compound has been used in various scientific research applications, and its mechanism of action and biochemical and physiological effects are also being explored.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetimidamide and related compounds are synthesized through various chemical reactions, including Vilsmeier formylation and reactions with C- and N-nucleophiles. These compounds are characterized by their ability to form derivatives through reactions with reactants having active hydrogen, leading to the synthesis of pyrazoline, pyran, chromene, thiazolidinone, and methylthiazole derivatives, among others. Their structures are confirmed through spectroscopic methods such as IR, ¹H-NMR/¹³C-NMR, and mass spectral studies (El-Wahab et al., 2011).
Antimicrobial and Antifungal Activities
These compounds exhibit promising antimicrobial and antifungal activities. For instance, some derivatives have shown significant effects against Gram-positive and negative bacteria as well as fungi, indicating their potential as antimicrobial agents (El-Wahab et al., 2011). Another study demonstrated the antifungal activity of substituted 3(2–furyl) pyrazoline derivatives, highlighting their potential in addressing fungal infections (Phirke & Meshram, 2014).
Antioxidant Properties
A study on novel chalcone derivatives, including those related to 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetimidamide, revealed potential antioxidant agents. These compounds were synthesized and evaluated for their in vitro-antioxidant activity, showing promising results against oxidative stress, which is linked to various chronic diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Applications in Material Science
The synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties derived from compounds like 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetimidamide have been explored for their biological activity. These compounds, when incorporated into chitosan, create novel materials with potential applications in biotechnology and material science due to their antimicrobial properties and lack of cytotoxic activity (Hamed et al., 2020).
Anticancer and Antitubercular Potential
Several studies have focused on the synthesis of pyrazoline and related derivatives for their potential anticancer and antitubercular activities. These efforts include evaluating the biological activities of these compounds against various cancer cell lines and tuberculosis bacteria, indicating their relevance in developing new therapeutic agents (Bhoot, Khunt, & Parekh, 2011).
Propriétés
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-9(11)6-13-5-7(4-12-13)8-2-1-3-14-8/h1-5H,6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONLXLGAMAELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



